



# In-Depth Technical Guide: GW438014A (CAS Number: 469861-48-1)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GW438014A |           |
| Cat. No.:            | B1672465  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Summary**

Compound Name: GW438014A

CAS Number: 469861-48-1 (free base)

Mechanism of Action: Selective Neuropeptide Y Y5 (NPY-Y5) Receptor Antagonist

Primary Therapeutic Area of Interest: Obesity and Feeding Disorders

Chemical Formula: C22H19N3O

Molecular Weight: 341.41 g/mol

Synopsis: **GW438014A** is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the hypothalamus. The NPY system, particularly through the Y1 and Y5 receptors, is a critical regulator of energy homeostasis, with NPY being one of the most powerful orexigenic (appetite-stimulating) peptides.[1] By blocking the Y5 receptor, **GW438014A** has been investigated for its potential to inhibit food intake and reduce body weight gain, positioning it as a candidate for anti-obesity therapeutics.



## **Quantitative Data Summary**

Due to the limited availability of full-text primary research articles, a comprehensive summary of all quantitative data is not possible. The following tables represent the available data from abstracts and review articles.

Table 1: In Vivo Efficacy in Rodent Models

| Parameter           | Animal<br>Model                    | Dose and<br>Administrat<br>ion          | Duration            | Observed<br>Effect                                                             | Reference                 |
|---------------------|------------------------------------|-----------------------------------------|---------------------|--------------------------------------------------------------------------------|---------------------------|
| Food Intake         | Rats                               | 10 mg/kg;<br>intraperitonea<br>I (i.p.) | Daily for 7<br>days | Inhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding. | Daniels et al.,<br>2002   |
| Food Intake         | Genetically<br>obese ob/ob<br>mice | 10 mg/kg; i.p.                          | Daily for 7<br>days | Inhibition of food intake in food-deprived mice.                               | Daniels et al.,<br>2002   |
| Body Weight<br>Gain | Lean and obese rats                | 10 mg/kg; i.p.                          | Daily for 7<br>days | Decreased rate of weight gain.                                                 | Daniels et al.,<br>2002   |
| Seizure<br>Activity | Rats<br>(Kindling<br>model)        | Not specified                           | Not specified       | Inhibition of kindling acquisition.                                            | Benmaamar<br>et al., 2005 |

Note: The precise quantitative reduction in food intake (in grams) and body weight (in grams or percentage) from the primary study by Daniels et al. (2002) is not available in the public domain.

## **Signaling Pathways**



The NPY-Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the Y5 receptor activates downstream signaling cascades that are primarily coupled through Gai/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation has been shown to mobilize intracellular calcium and activate the MAPK/ERK and RhoA signaling pathways. **GW438014A**, as an antagonist, blocks these signaling events initiated by NPY.



Click to download full resolution via product page

Caption: NPY-Y5 receptor signaling pathway and the inhibitory action of **GW438014A**.

### **Experimental Protocols**

Detailed experimental protocols are not available in the publicly accessible literature. The following sections outline the probable methodologies based on standard practices in the field and information gleaned from abstracts.

## In Vivo Food Intake and Body Weight Studies (Rodent Models)

This protocol is a generalized representation based on the study by Daniels et al. (2002).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: GW438014A (CAS Number: 469861-48-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672465#gw438014a-cas-number-469861-48-1-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com